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Compound of Interest

Compound Name: (R)-(+)-3-Butyn-2-ol

Cat. No.: B1348244 Get Quote

For researchers, scientists, and drug development professionals, the chiral propargyl alcohol

(R)-(+)-3-butyn-2-ol serves as a critical building block in the asymmetric synthesis of a wide

array of complex molecules and pharmacologically active compounds. Its utility lies in the

versatility of its two reactive centers: the secondary alcohol and the terminal alkyne.

Derivatization of the hydroxyl group not only serves as a protection strategy but also modulates

the compound's reactivity and physical properties, influencing the stereochemical outcome of

subsequent reactions.

This guide provides a comparative overview of the characterization of various derivatives of

(R)-(+)-3-butyn-2-ol, including silyl ethers and esters. Experimental data is presented to

facilitate the selection of the most suitable derivative for specific synthetic applications.

Performance Comparison of (R)-(+)-3-Butyn-2-ol
Derivatives
The choice of a suitable derivative of (R)-(+)-3-butyn-2-ol is often dictated by the specific

requirements of a synthetic sequence, such as stability, steric hindrance, and ease of removal.

The following tables summarize key characterization data for the parent alcohol and some of its

common derivatives, providing a basis for comparison.

Table 1: Physical and Spectroscopic Properties of (R)-(+)-3-Butyn-2-ol
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Property Value

Molecular Formula C₄H₆O

Molecular Weight 70.09 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 108-111 °C

Density 0.89 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.426

Specific Rotation [α]²²/D +45° (neat)

¹H NMR (CDCl₃, ppm)
δ 4.55 (q, 1H), 2.35 (s, 1H), 1.78 (s, 1H), 1.48

(d, 3H)

¹³C NMR (CDCl₃, ppm) δ 84.3, 72.5, 58.7, 24.5

IR (film, cm⁻¹) 3325 (O-H), 3290 (≡C-H), 2110 (C≡C)

Table 2: Comparative Data for Derivatives of (R)-(+)-3-Butyn-2-ol
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Derivativ
e

Protectin
g Group

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Specific
Rotation
[α]

Key
Spectros
copic
Data

(S)-4-

(triisopropy

lsilyl)-3-

butyn-2-ol

TIPS C₁₃H₂₆OSi 226.43 85

[α]²⁰/D

-21.3°

(c=1.58,

CHCl₃)[1]

¹H NMR: δ

4.55 (q),

1.48 (d),

1.08 (m).

¹³C NMR: δ

109.8,

84.3, 58.7,

24.5, 18.5,

11.1. IR:

3325, 2173

cm⁻¹.[1]

(R)-3-

butyn-2-yl

acetate

Acetyl C₆H₈O₂ 112.13
Data not

available

Data not

available

Data not

available

(R)-3-

butyn-2-yl

benzoate

Benzoyl C₁₁H₁₀O₂ 174.19
Data not

available

Data not

available

Data not

available

(R)-tert-

butyldimeth

ylsilyl 3-

butyn-2-yl

ether

TBDMS C₁₀H₂₀OSi 184.35
Data not

available

Data not

available

Data not

available

Note: Specific yield and spectroscopic data for the acetate, benzoate, and TBDMS derivatives

of (R)-(+)-3-butyn-2-ol are not readily available in the searched literature. The presented

information for the TIPS derivative is for the (S)-enantiomer, which provides a reference for the

expected spectral features of the (R)-enantiomer.

Experimental Protocols
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Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are

protocols for the synthesis of a silyl ether derivative and for the determination of enantiomeric

purity using Mosher ester analysis.

Synthesis of (S)-4-(triisopropylsilyl)-3-butyn-2-ol[1]
This procedure involves the asymmetric reduction of the corresponding ynone.

Preparation of 4-(triisopropylsilyl)-3-butyn-2-one: To a solution of (rac)-4-(triisopropylsilyl)-3-

butyn-2-ol (5.8 g, 25.6 mmol) in CH₂Cl₂ (54 mL), add technical grade MnO₂ (34.4 g, 336.9

mmol). Stir the reaction mixture at room temperature for 30 minutes. Filter the mixture

through a pad of Celite and wash the Celite with CH₂Cl₂. Remove the solvent under reduced

pressure to yield the ketone.

Asymmetric Reduction: In a flask flushed with argon, add 4-(triisopropylsilyl)-3-butyn-2-one

(5.1 g, 22.7 mmol) and isopropyl alcohol (250 mL). Add a solution of the ruthenium catalyst

RuCl--INVALID-LINK-- (180 mg, 0.3 mmol) in a minimal amount of CH₂Cl₂. Stir the mixture

for 1.5 hours. Remove the solvent by rotary evaporation and purify the residue by bulb-to-

bulb distillation (95 °C, 0.2 mmHg) to yield (S)-4-(triisopropylsilyl)-3-butyn-2-ol as a clear oil.

Mosher Ester Analysis for Enantiomeric Purity
Determination[1]
This method is used to determine the enantiomeric excess of the chiral alcohol.

To a flame-dried, 5-mL round-bottomed flask under argon, add (S)-4-(triisopropylsilyl)-3-

butyn-2-ol (4 mg), dry pyridine (0.15 mL), and (R)-(+)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (5 μL).

Stir the reaction mixture at room temperature for 2 hours.

Evaporate the volatiles under reduced pressure to yield the crude (S)-MTPA ester.

Analyze the crude ester directly by ¹⁹F NMR spectroscopy to determine the enantiomeric

ratio.
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Graphical representations of experimental workflows and reaction mechanisms can

significantly aid in understanding complex chemical processes.

Synthesis of (S)-TIPS-3-butyn-2-ol

Mosher Ester Analysis

(rac)-TIPS-3-butyn-2-ol Oxidation
(MnO₂) 4-TIPS-3-butyn-2-one Asymmetric Reduction

(Ru-catalyst, iPrOH) (S)-TIPS-3-butyn-2-ol

(S)-TIPS-3-butyn-2-ol Esterification
((R)-MTPA-Cl, Pyridine) (S)-alcohol-(R)-MTPA ester ¹⁹F NMR Analysis Enantiomeric Excess

Determination

Click to download full resolution via product page

Workflow for the synthesis and enantiomeric analysis of a TIPS-protected 3-butyn-2-ol.

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction that frequently

utilizes terminal alkynes like (R)-(+)-3-butyn-2-ol and its derivatives. Understanding the

catalytic cycle is essential for optimizing reaction conditions.
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Palladium Catalytic Cycle

Copper Co-catalytic Cycle

Pd(0)L₂

[Ar-Pd(II)L₂-X]

Oxidative Addition
(Ar-X)

[Ar-Pd(II)L₂-C≡CR']

Transmetalation

Reductive Elimination

Ar-C≡CR' (Coupled Product)

Cu(I)-C≡CR'

H-C≡CR'
((R)-3-butyn-2-ol derivative)

Deprotonation
(Base, Cu(I)X)

Click to download full resolution via product page

Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

In conclusion, the derivatization of (R)-(+)-3-butyn-2-ol offers a strategic advantage in

asymmetric synthesis. The selection of an appropriate protecting group, guided by the

comparative data and protocols presented, is paramount for achieving high yields and
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stereoselectivity in the synthesis of complex chiral molecules for pharmaceutical and research

applications. Further investigation into the synthesis and characterization of a broader range of

derivatives will undoubtedly expand the synthetic utility of this versatile chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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